What are the chemical properties of Tert-butyl benzylalaninate
What are the chemical properties of Tert-butyl benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of Tert-butyl benzylalaninate, identified systematically as tert-butyl (2S)-2-(benzylamino)propanoate. This compound is a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where it serves as a protected derivative of the amino acid L-alanine. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its spectral characteristics.
Chemical Properties
Tert-butyl (2S)-2-(benzylamino)propanoate is a chiral molecule whose properties are crucial for its application in stereospecific synthesis. Below is a summary of its key chemical and physical properties.
Table 1: Chemical and Physical Properties of Tert-butyl (2S)-2-(benzylamino)propanoate
| Property | Value | Source |
| Systematic Name | tert-butyl (2S)-2-(benzylamino)propanoate | - |
| Synonyms | N-Benzyl-L-alanine tert-butyl ester | - |
| CAS Number | 85753-12-4 | |
| Molecular Formula | C₁₄H₂₁NO₂ | |
| Molecular Weight | 235.32 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| InChI Key | ZACSMTDYVYATGT-NSHDSACASA-N | |
| SMILES | C--INVALID-LINK--NCC1=CC=CC=C1 |
Synthesis
The synthesis of tert-butyl (2S)-2-(benzylamino)propanoate typically involves two key steps: the protection of the carboxylic acid group of L-alanine as a tert-butyl ester, followed by the N-alkylation of the resulting amino ester with a benzyl group.
Experimental Protocol: Synthesis of Tert-butyl (2S)-2-(benzylamino)propanoate
This protocol is based on general methods for the synthesis of amino acid esters and subsequent N-alkylation.
Step 1: Synthesis of L-Alanine tert-butyl ester
-
To a suspension of L-Alanine in tert-butyl acetate at 0°C, perchloric acid is added slowly.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The mixture is then washed with water and a dilute HCl solution.
-
The pH of the resulting aqueous solution is adjusted to ~9 by the addition of a sodium carbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield L-Alanine tert-butyl ester.[2]
Step 2: N-Benzylation of L-Alanine tert-butyl ester
-
L-Alanine tert-butyl ester is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
-
A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the solution to act as an acid scavenger.
-
Benzyl bromide or benzyl chloride is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl (2S)-2-(benzylamino)propanoate.
Synthesis Workflow
Caption: Synthesis workflow for Tert-butyl benzylalaninate.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl, benzyl, and alanine moieties.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (CH₃)₃ | ~1.4 - 1.5 | singlet | 9H |
| Alanine α-CH | ~3.3 - 3.5 | quartet | 1H |
| Alanine β-CH₃ | ~1.2 - 1.3 | doublet | 3H |
| Benzyl CH₂ | ~3.7 - 3.9 | AB quartet or singlet | 2H |
| Benzyl Aromatic C-H | ~7.2 - 7.4 | multiplet | 5H |
| Amine N-H | Variable | broad singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl C(CH₃)₃ | ~28 |
| tert-Butyl C(CH₃)₃ | ~80 |
| Alanine α-C | ~55-60 |
| Alanine β-C | ~18-20 |
| Ester C=O | ~173-175 |
| Benzyl CH₂ | ~52-54 |
| Benzyl Aromatic C-ipso | ~138-140 |
| Benzyl Aromatic C-ortho, C-meta, C-para | ~127-129 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=O Stretch (ester) | 1725 - 1745 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
Mass Spectrometry
The mass spectrum (Electron Ionization, EI) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragments
| Fragment | m/z | Description |
| [M]⁺ | 235 | Molecular ion |
| [M - 57]⁺ | 178 | Loss of tert-butyl radical |
| [M - 101]⁺ | 134 | Loss of tert-butoxycarbonyl group |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |
Applications in Drug Development
Tert-butyl (2S)-2-(benzylamino)propanoate serves as a protected amino acid derivative, a critical component in the field of peptide synthesis. The tert-butyl ester protects the carboxylic acid functionality, while the benzyl group protects the amino group of alanine. This dual protection allows for the selective formation of peptide bonds at either the N-terminus or C-terminus of the alanine residue by selectively deprotecting one of the groups.
The use of such protected amino acids is fundamental in the synthesis of peptide-based drugs and other complex bioactive molecules. N-benzyl amino acid derivatives are also utilized in the development of peptidomimetics and as chiral synthons in asymmetric synthesis.
Signaling Pathways and Logical Relationships
As a synthetic building block, Tert-butyl benzylalaninate itself is not directly involved in biological signaling pathways. However, the peptides and peptidomimetics synthesized using this compound can be designed to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, thereby modulating various signaling pathways implicated in disease. The logical relationship lies in its utility as a tool for creating specific molecular structures that can then be used to probe and influence these pathways.
Caption: Role of Tert-butyl benzylalaninate in drug discovery logic.
